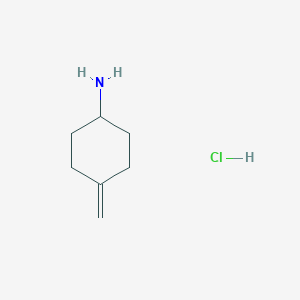

4-Methylidenecyclohexan-1-amine hydrochloride

Description

4-Methylcyclohexan-1-amine hydrochloride (CAS: 334833-65-7) is a cyclohexylamine derivative where a methyl group substitutes the cyclohexane ring at the 4-position, and the amine group is protonated as a hydrochloride salt. Its molecular formula is C₇H₁₆ClN, with an average molecular mass of 149.66 g/mol and a monoisotopic mass of 149.097127 g/mol . The compound exists in a trans-configuration (as indicated by "(1r,4r)" in its IUPAC name), which influences its stereochemical reactivity and physical properties.

This compound is used in pharmaceutical research as an intermediate in organic synthesis, particularly in the development of bioactive molecules. Its hydrochloride form enhances solubility in polar solvents, making it suitable for reaction conditions requiring aqueous compatibility.

Properties

IUPAC Name |

4-methylidenecyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-6-2-4-7(8)5-3-6;/h7H,1-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAYLYYLZFBQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methylidenecyclohexan-1-amine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexanone with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process typically includes the use of catalysts and optimized reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Methylidenecyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted cyclohexane derivatives.

Scientific Research Applications

4-Methylidenecyclohexan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it serves as a building block in the development of new chemical entities and materials.

Mechanism of Action

The mechanism by which 4-methylidenecyclohexan-1-amine hydrochloride exerts its effects depends on the specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved in its mechanism of action can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Substituted Cyclohexylamine Hydrochlorides with Alkyl/Halogen Substituents

These compounds share the cyclohexylamine backbone but differ in substituent type and position:

Key Observations :

- Steric and Electronic Effects : The 4-methyl group in the target compound provides steric hindrance without significant electronic effects, whereas the 4-fluoro group in the fluorinated analog enhances stability due to fluorine’s electronegativity .

- Positional Influence : The 2-chloro derivative () exhibits higher reactivity in nucleophilic substitutions due to the proximity of the chlorine to the amine group.

Cyclohexylamine Derivatives with Additional Functional Groups

These compounds incorporate functional groups beyond alkyl/halogen substituents:

Key Observations :

- Functional Group Impact: The ketone in 4-(dimethylamino)cyclohexanone HCl () introduces polarity and reactivity for carbonyl chemistry. The ester group in allows for tunable hydrolysis rates, useful in prodrug design.

- Aromatic Interactions : The benzyl group in N-benzylcyclohexylamine HCl () facilitates π-π stacking in biological targets.

Branched-Chain Amine Hydrochlorides

| Compound Name | Molecular Formula | Molecular Weight | Structure | Applications | Reference |

|---|---|---|---|---|---|

| Methylhexanamine HCl (DMAA) | C₇H₁₈ClN | 151.68 | Branched 4-methylhexanamine | Controversial stimulant (research only) |

Biological Activity

4-Methylidenecyclohexan-1-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacology.

This compound has the molecular formula CHClN and features a cyclohexane ring with a methylidene group and an amine functional group. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems. It has been shown to act as an agonist for trace amine-associated receptor 1 (TAAR1), which plays a role in modulating dopamine signaling pathways. This interaction is significant for potential applications in treating psychiatric disorders, particularly schizophrenia .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : The compound has shown efficacy in animal models of depression, suggesting its potential as an antidepressant.

- Anxiolytic Effects : Preliminary studies indicate that it may reduce anxiety-like behaviors in rodents.

- Cognitive Enhancement : There are indications that the compound could enhance cognitive functions, particularly in contexts related to memory and learning.

Study 1: Efficacy in Schizophrenia Models

A study published in 2022 evaluated the effects of this compound on MK-801-induced hyperactivity in rats, a model for schizophrenia. The results demonstrated that the compound significantly reduced hyperactivity compared to the control group, indicating its potential as a treatment for schizophrenia-related symptoms .

Study 2: Neuroprotective Properties

Another investigation assessed the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that this compound could protect against neuronal cell death induced by oxidative stress, highlighting its potential utility in neurodegenerative diseases .

Comparative Biological Activity Table

| Activity | 4-Methylidenecyclohexan-1-amine HCl | Other Compounds |

|---|---|---|

| Antidepressant | Yes | Fluoxetine, Sertraline |

| Anxiolytic | Yes | Diazepam, Buspirone |

| Neuroprotective | Yes | Curcumin, Resveratrol |

| Cognitive Enhancement | Yes | Donepezil, Rivastigmine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.